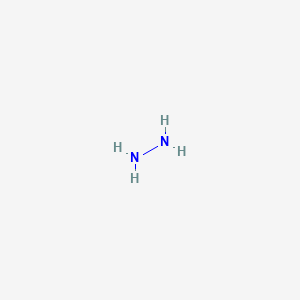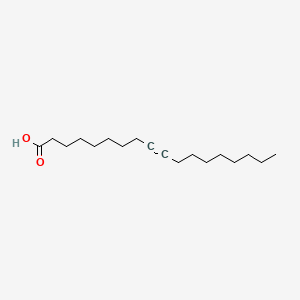
Olivetoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olivetoric acid is a carbonyl compound.
Scientific Research Applications
Angiogenesis Inhibition
Olivetoric acid has been identified as a potent anti-angiogenic agent. It inhibits the proliferation of rat adipose tissue endothelial cells and disrupts endothelial tube formation, suggesting its potential use in treating angiogenesis-related diseases (Koparal et al., 2009).
Effects on Human Lymphocytes
A study assessed the effects of this compound on human lymphocytes, finding that it does not cause oxidative stress and might have therapeutic potential due to its antioxidant properties (Emsen et al., 2018).
Antitumor Potential
Research has demonstrated that this compound has antitumor potential in rat neuron and glioblastoma cell lines, indicating its possible use in cancer treatment strategies (Emsen et al., 2016).
Antimicrobial Activity
This compound has shown antimicrobial activity against various microorganisms, suggesting its potential as an antimicrobial agent (Türk et al., 2006).
Potential in Hepatocellular Carcinoma Treatment
A study suggested that this compound could contribute to the treatment of hepatocellular carcinoma, based on its effects on human hepatocellular carcinoma cells (Emsen et al., 2021).
Biosynthesis in Lichens
Research has focused on the biosynthesis of this compound in lichens, providing insights into the genetic and epigenetic factors involved in its production (Singh et al., 2021).
Properties
Molecular Formula |
C26H32O8 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-[2,4-dihydroxy-6-(2-oxoheptyl)benzoyl]oxy-2-hydroxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C26H32O8/c1-3-5-7-9-16-13-20(15-22(30)23(16)25(31)32)34-26(33)24-17(12-19(28)14-21(24)29)11-18(27)10-8-6-4-2/h12-15,28-30H,3-11H2,1-2H3,(H,31,32) |
InChI Key |
VZPLPGICHZXOCQ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)O)CC(=O)CCCCC)O)C(=O)O |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)O)CC(=O)CCCCC)O)C(=O)O |
Synonyms |
olivetoric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Methyl-5-[5-[4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]pentyl]isoxazole](/img/structure/B1202535.png)

